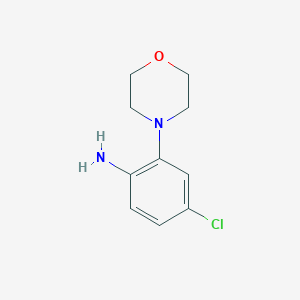![molecular formula C20H28N2O3 B499150 2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide](/img/structure/B499150.png)
2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. The compound features an adamantyl group, which is a bulky, diamond-like structure, contributing to its stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-adamantylamine with 4-formyl-2-methoxyphenol to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with chloroacetic acid to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxyacetamides.
科学的研究の応用
2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure and stability.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-(2-Adamantylamino)-4-amino-s-triazine: Known for its antimicrobial properties.
1-(2-Adamantyl)-3-(4,5-dioxo-2-imidazolidinylidene)guanidine: Used as an intermediate in the synthesis of various derivatives.
Methyl maleopimarate derivatives: Synthesized for their potential biological activities.
Uniqueness
2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide stands out due to its unique combination of an adamantyl group and a phenoxyacetamide structure. This combination imparts stability, lipophilicity, and the ability to interact with a wide range of biological targets, making it a versatile compound for various applications.
特性
分子式 |
C20H28N2O3 |
|---|---|
分子量 |
344.4g/mol |
IUPAC名 |
2-[4-[(2-adamantylamino)methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H28N2O3/c1-24-18-9-12(2-3-17(18)25-11-19(21)23)10-22-20-15-5-13-4-14(7-15)8-16(20)6-13/h2-3,9,13-16,20,22H,4-8,10-11H2,1H3,(H2,21,23) |
InChIキー |
LGCJLNNZZCXEQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OCC(=O)N |
正規SMILES |
COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B499067.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B499068.png)
![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B499069.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B499070.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B499073.png)
![N-[5-chloro-2-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B499074.png)

![N-[4-chloro-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B499077.png)


![N-[4-(2-phenylethoxy)phenyl]butanamide](/img/structure/B499083.png)
![3-butoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B499084.png)


